
Moricizine
Overview
Description
Moricizine (Ethmozine®) is a Class I antiarrhythmic agent, structurally derived from phenothiazines, with potent sodium channel-blocking properties. It also suppresses L-type calcium currents (ICa-L), contributing to its atrial-specific antiarrhythmic effects .
Clinically, this compound is effective in managing ventricular tachycardia (VT) and paroxysmal atrial fibrillation (AF). Its efficacy in AF is linked to inhibition of the INaL-CaMKII (calcium/calmodulin-dependent protein kinase II) feedback loop, reducing atrial structural remodeling and hypertrophy in angiotensin II (Ang II)-mediated models .
Pharmacokinetically, this compound undergoes extensive first-pass hepatic metabolism, yielding metabolites like this compound sulphoxide and sulphone, which may contribute to its prolonged therapeutic effects . Its bioavailability is 34–38%, with a plasma half-life of 2–4 hours (extending to ~9 hours during chronic use) .
Preparation Methods
The synthesis of moricizine involves several steps. The reaction between N-phenyl-1,3-benzenediamine and ethyl chloroformate produces a carbamate intermediate . This intermediate is then treated with sulfur and iodine to form a phenothiazine derivative . The next step involves the formation of an amide with 3-chloropropionyl chloride . Finally, the alkylation of morpholine by nucleophilic substitution at the sidechain chlorine yields this compound .
Industrial production methods for this compound hydrochloride involve contacting this compound free base with hydrogen chloride gas in anhydrous organic solvents such as toluene or diethyl ether . This process results in the formation of crystalline this compound hydrochloride that is substantially free of occluded water .
Chemical Reactions Analysis
Moricizine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfur, iodine, and 3-chloropropionyl chloride . The major products formed from these reactions include phenothiazine derivatives and amides .
Scientific Research Applications
Moricizine has been extensively studied for its antiarrhythmic properties. It has been shown to be effective in suppressing ventricular premature depolarizations and nonsustained ventricular tachycardia . Additionally, this compound has been found to have clock-modulating activities, particularly in lengthening the circadian period of cellular oscillators . This property may have clinical relevance against heart diseases .
Mechanism of Action
Moricizine works by inhibiting the rapid inward sodium current across myocardial cell membranes . This action decreases excitability, conduction velocity, and automaticity in the heart, resulting in improved heart rhythm . This compound also has potent local anesthetic activity and membrane-stabilizing effects .
Comparison with Similar Compounds
Mechanism of Action
Key Findings :
- This compound uniquely suppresses INaL and CaMKII activation, reducing atrial structural remodeling in AF .
Efficacy in Arrhythmia Models
Contradictions :
- In rat myocardial ischemia models, this compound failed to reduce ventricular fibrillation (80% incidence vs. 90% control), whereas disopyramide and mexiletine showed significant protection .
- The CAST trials revealed this compound increased early mortality in post-MI patients, contrasting with its favorable safety profile in AF cohorts .
Circadian and Non-Cardiac Effects
- Circadian Modulation : this compound lengthens circadian periodicity in fibroblasts and atrial explants (e.g., Per2::Luc rhythms: +1.6 hours at 30 µM) and alters sleep patterns in mice, unlike flecainide .
- Gut Microbiome Impact : this compound inhibits Bacteroides ovatus growth, a rare off-target effect among antiarrhythmics .
Biological Activity
Moricizine, also known as Ethmozine, is an antiarrhythmic medication primarily used to treat life-threatening ventricular arrhythmias. It exhibits unique pharmacological properties that place it in a distinctive position among antiarrhythmic agents, with characteristics of Class IA, IB, and IC agents but not fitting neatly into any single subclass. This article delves into the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and research findings.
This compound functions primarily as an inhibitor of the rapid inward sodium current across myocardial cell membranes. This inhibition affects the action potential duration and the effective refractory period more significantly than the slope of phase 0 depolarization, a characteristic that differentiates it from other Class IC agents .
Pharmacokinetics
- Absorption : this compound is well absorbed with complete absorption occurring within 2 to 3 hours. Its bioavailability is approximately 38% due to significant first-pass metabolism.
- Distribution : The volume of distribution is approximately 300 L, with about 95% protein binding.
- Metabolism : The drug undergoes extensive metabolism, with less than 10% excreted unchanged in urine. It has a half-life ranging from 2 to 6 hours, but its active metabolites can prolong its therapeutic effects .
Ventricular Tachycardia (VT)
A notable study involving 48 patients with nonsustained ventricular tachycardia demonstrated that this compound was initially effective in 73% of cases, with two-thirds achieving total abolition of VT episodes. However, it was less effective in preventing the recurrence of sustained VT, showing a failure rate of 63% during follow-up .
Case Study Summary
Atrial Fibrillation (AF)
Recent studies suggest that this compound may also be effective in preventing paroxysmal atrial fibrillation. In a cohort study, 65% of patients maintained sinus rhythm after one year of treatment with this compound, indicating its potential role beyond ventricular arrhythmias .
Safety Profile
This compound is generally well tolerated; however, concerns have been raised regarding its safety profile. The CAST trials indicated an increased risk of mortality during the initial treatment period despite effective arrhythmia suppression. Long-term survival benefits were not observed .
Side Effects
Side effects are typically mild and uncommon; however, monitoring for potential adverse effects is essential due to the drug's complex interactions with cardiac function and circadian rhythms .
Clock Modulating Activities
Recent research has highlighted this compound's influence on circadian rhythms and cardiac gene expression. It has been shown to affect the expression of key ion channel genes involved in cardiac function, such as Scn5a and Kcnj2, which may have implications for its use in treating arrhythmias .
Additional Investigations
Further studies are needed to explore:
- The long-term effects of this compound on survival rates in patients with various forms of arrhythmias.
- Its impact on circadian biology and potential interactions with other pharmacological agents.
Q & A
Basic Research Questions
Q. What is the primary electrophysiological mechanism by which Moricizine suppresses atrial fibrillation (AF) in preclinical models?
- Methodological Answer : this compound inhibits the late sodium current (INaL), which reduces intracellular sodium overload and subsequent calcium dysregulation via the sodium-calcium exchanger. This action attenuates atrial electrical remodeling. Key methodologies include whole-cell patch-clamp recordings in isolated atrial myocytes and Western blot analysis of phosphorylated CaMKII (p-CaMKII) to validate pathway modulation. Experimental models often use angiotensin II (Ang II)-infused mice or HL-1 atrial cell lines treated with Sea Anemone Toxin II (ATX II) to augment INaL .
Q. Which experimental models are most appropriate for studying this compound's antiarrhythmic efficacy?
- Methodological Answer :
- In vivo : Ang II-infused C57Bl/6 mice (750 ng/kg/min for 4 weeks) to mimic AF-associated structural/electrical remodeling. AF susceptibility is assessed via in vivo electrophysiology (e.g., burst pacing) .
- In vitro : HL-1 atrial cells treated with Ang II (1 μM) or ATX II (3 nM) to induce INaL enhancement. Functional outcomes include INaL density measurement and p-CaMKII expression via Western blotting .
- Controls : Use vehicle (DMSO) and sham-operated animals to isolate drug effects .
Q. What standardized protocols ensure reproducibility in assessing this compound's impact on cardiac structure?
- Methodological Answer :
- Echocardiography : Measure left atrial diameter (LAD), left ventricular end-systolic/diastolic volumes (LVESV/LVEDV), and ejection fraction (EF) at baseline and post-treatment. Consistent probe positioning and blinded image analysis are critical .
- Histology : Use Masson’s trichrome staining for fibrosis quantification in atrial tissue. Normalize data to sham controls to account for inter-experimental variability .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound's inhibition of INaL and unchanged Nav1.5 expression in atrial myocytes?
- Methodological Answer : Nav1.5 function is modulated post-translationally (e.g., phosphorylation by CaMKII) rather than through altered protein levels. To investigate:
- Perform Western blotting under non-denaturing conditions to assess Nav1.5 phosphorylation states .
- Use voltage-clamp experiments with specific kinase inhibitors (e.g., KN-93 for CaMKII) to dissect regulatory mechanisms .
- Reference studies showing this compound reduces p-CaMKII without altering total Nav1.5 expression .
Q. What experimental strategies address the differential efficacy of this compound in left vs. right atrial myocytes?
- Methodological Answer :
- Regional electrophysiology : Compare INaL density and action potential duration (APD) in isolated left vs. right atrial cells using patch-clamp .
- Tissue-specific CaMKII activity : Quantify p-CaMKII and oxidized CaMKII (ox-CaMKII) in left/right atrial lysates via ELISA or Western blot .
- Computational modeling : Incorporate regional ion channel expression data to predict this compound’s effects on atrial reentry circuits .
Q. How does this compound’s dual inhibition of INaL and peak sodium current (INaP) influence experimental design in arrhythmia studies?
- Methodological Answer :
- Dose-response profiling : Use escalating this compound concentrations (10–30 μM in vitro; 15–30 mg/kg in vivo) to separate INaL vs. INaP effects. Higher doses (>30 μM) may confound results due to off-target ICa-L blockade .
- Time-dependent protocols : Apply this compound during late repolarization (e.g., −20 mV holding potential) to isolate INaL inhibition from INaP .
- Reference datasets : Compare results with selective INaL inhibitors (e.g., ranolazine) to validate specificity .
Q. What statistical approaches are optimal for analyzing this compound’s antiarrhythmic efficacy in small-animal studies?
- Methodological Answer :
- Longitudinal data : Use mixed-effects ANOVA to account for repeated measures (e.g., weekly echocardiography).
- AF susceptibility : Analyze binary outcomes (AF inducibility) via Fisher’s exact test; AF duration with non-parametric tests (Mann-Whitney U) .
- Power analysis : Ensure ≥8 mice/group to detect 50% reduction in AF duration (α = 0.05, β = 0.2) .
Q. Data Interpretation & Contradictions
Q. How should researchers interpret this compound’s lack of effect on L-type calcium current (ICa-L) in Ang II-treated models?
- Methodological Answer : Ang II downregulates ICa-L independently, masking this compound’s ICa-L blockade. To confirm:
- Use ICa-L agonists (e.g., Bay K8644) in voltage-clamp studies .
- Compare this compound’s effects in healthy vs. Ang II-treated cells to isolate pathway interactions .
Q. What methodologies validate the role of CaMKII oxidation in this compound’s efficacy?
- Methodological Answer :
- Redox-specific assays : Use anti-Met281/282 antibodies to detect ox-CaMKII in atrial lysates .
- Knockdown models : Transfect HL-1 cells with CaMKII mutants (e.g., M281/282V) to abolish oxidation. Measure INaL density post-Moricizine treatment .
Q. Tables for Key Experimental Parameters
Properties
IUPAC Name |
ethyl N-[10-(3-morpholin-4-ylpropanoyl)phenothiazin-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-2-29-22(27)23-16-7-8-20-18(15-16)25(17-5-3-4-6-19(17)30-20)21(26)9-10-24-11-13-28-14-12-24/h3-8,15H,2,9-14H2,1H3,(H,23,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUBVWMNBEHXPSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)SC3=CC=CC=C3N2C(=O)CCN4CCOCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023335 | |
Record name | Moricizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Moricizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4), 3.39e-02 g/L | |
Record name | SID50086819 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Moricizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00680 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moricizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
31883-05-3 | |
Record name | Moricizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31883-05-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moricizine [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031883053 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moricizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00680 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moricizine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Moracizine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.216 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MORICIZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GT1D0TMX1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Moricizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156-157 °C, 156 - 157 °C | |
Record name | Moricizine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00680 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moricizine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014818 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.